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Compound of Interest

Compound Name: 2-Methoxy-1,3,5-triazine

CAS No.: 17635-40-4

Cat. No.: B1199507

Get Quote

Mechanistic Divergence, Reactivity Profiles, and
Applications in Drug Discovery[1]
Part 1: Executive Summary & Core Distinction
In the context of organic synthesis and medicinal chemistry, the distinction between CDMT and

2-methoxy-1,3,5-triazine is fundamental: it is the difference between a reactive electrophilic

reagent and a stable heteroaromatic scaffold.

CDMT is a specialized coupling reagent ("Kaminski’s Reagent") designed to activate

carboxylic acids via nucleophilic aromatic substitution (

). Its utility relies entirely on the labile chlorine atom at the C2 position.

2-Methoxy-1,3,5-triazine acts primarily as a structural building block or a physicochemical

probe. Lacking the chlorine "warhead," it is chemically inert under the mild conditions used

for CDMT, requiring harsh activation (e.g., lithiation) to functionalize.
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The Core Technical Differentiator: The presence of the C2-Chlorine atom in CDMT breaks the

symmetry and stability of the triazine ring, creating a specific electrophilic site. In contrast, 2-
methoxy-1,3,5-triazine lacks this leaving group, rendering the ring electron-deficient but

kinetically stable against mild nucleophiles.

Part 2: Molecular Architecture & Physicochemical
Properties
The structural variation dictates the electronic environment of the triazine ring. CDMT

possesses two electron-donating methoxy groups and one electron-withdrawing chlorine. 2-
Methoxy-1,3,5-triazine possesses one methoxy group and two hydrogen atoms (assuming the

mono-substituted parent structure).

Table 1: Comparative Physicochemical Profile
Feature CDMT 2-Methoxy-1,3,5-triazine

IUPAC Name
2-chloro-4,6-dimethoxy-1,3,5-

triazine
2-methoxy-1,3,5-triazine

CAS Number 3140-73-6 2804-46-8

Formula

Molecular Weight 175.57 g/mol 111.10 g/mol

Physical State White crystalline solid Solid / Crystalline (Low MP)

Electronic Character Highly Electrophilic (at C-Cl) Electron-deficient (Aromatic)

Leaving Group
Chloride (

)

None (Hydrogens are poor

LGs)

Primary Application
Peptide Coupling,

Esterification

Glass-forming materials,

Scaffold

Stability
Moisture sensitive (hydrolyzes

to DMTOH)
Relatively stable to hydrolysis
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CDMT: The "Warhead"
CDMT functions through a defined Nucleophilic Aromatic Substitution (

). The mechanism proceeds via the formation of a quaternary triazinylammonium salt (when
using a tertiary amine like N-methylmorpholine), which then activates a carboxylic acid.

Step 1: The tertiary amine (NMM) attacks the C2 position, displacing the Chloride.

Step 2: The resulting intermediate (DMT-MM) is highly reactive toward carboxylates.

Step 3: The carboxylate attacks the triazine, forming an "active ester" (Triazine Super-Active

Ester).

Step 4: An amine nucleophile attacks the carbonyl of the active ester, releasing the amide

and the byproduct (DMTOH).

2-Methoxy-1,3,5-triazine: The Inert Scaffold
Without the chlorine atom, 2-methoxy-1,3,5-triazine does not undergo mild

. The C-H bonds at positions 4 and 6 are relatively unreactive toward nucleophiles like
carboxylates or amines. Functionalization of this molecule typically requires:

Lithiation: Deprotonation of the C-H bond using strong bases (e.g., LiTMP) to generate a

nucleophilic triazinyl lithium species.

Radical Chemistry: High-energy conditions to substitute the Hydrogen.

Visualization: Reactivity Pathways
The following diagram illustrates the critical "Fork in the Road" dictated by the Chlorine

substituent.
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Figure 1: Mechanistic divergence. CDMT (Red) enables chemical coupling via Cl displacement.

2-Methoxy-triazine (Blue) is inert to this pathway.

Part 4: Applications in Drug Development
CDMT: The "Green" Coupling Agent
CDMT is preferred in process chemistry for its cost-efficiency and the ease of removing its

byproduct (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, DMTOH). DMTOH is soluble in weak

aqueous base, allowing for simple extractive workups.

Key Use Case: Synthesis of amides, esters, and anhydrides without using explosive

additives (like HOBt).

Polysaccharide Modification: CDMT is the "Gold Standard" for activating Hyaluronic Acid

(HA) for cross-linking, as it works in aqueous/organic mixtures where other reagents

(EDC/NHS) might struggle with hydrolysis competition.

2-Methoxy-1,3,5-triazine: The Research Probe
This compound is rarely used as a reagent. Instead, it appears in:

Material Science: Studies on "Molecular Glasses."[1] The specific symmetry of methoxy-

triazines allows them to form stable amorphous phases, useful in organic electronics.
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Fragment-Based Drug Design (FBDD): As a minimal scaffold to study the binding of the

triazine core in protein pockets without the interference of reactive halogens.

Part 5: Experimental Protocols
Protocol A: CDMT-Mediated Amide Coupling (General)
Use this protocol for synthesizing amides from carboxylic acids and amines.

Reagents:

Carboxylic Acid (1.0 equiv)[2]

Amine (1.1 equiv)[2]

CDMT (1.1 equiv)[2]

N-Methylmorpholine (NMM) (3.0 equiv)

Solvent: THF or Ethyl Acetate (0.1 - 0.2 M)

Step-by-Step:

Activation: Dissolve the Carboxylic Acid and CDMT in the solvent at 0°C.

Base Addition: Add NMM dropwise. A white precipitate (NMM-HCl) may form, indicating the

formation of the active triazine ester. Stir for 1 hour at 0°C

RT.

Coupling: Add the Amine. Stir at Room Temperature for 2–12 hours (monitor by TLC/LCMS).

Workup: Dilute with EtOAc. Wash sequentially with:

10% Citric Acid (removes NMM and unreacted amine).

Sat.

(removes DMTOH byproduct and unreacted acid).
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Brine.[2]

Isolation: Dry over

and concentrate.

Protocol B: Handling 2-Methoxy-1,3,5-triazine
(Differentiation)
Demonstrating the inertness/stability.

If you attempt Protocol A using 2-methoxy-1,3,5-triazine instead of CDMT:

Add Acid + 2-methoxy-triazine + NMM.

Observation: No reaction occurs. No precipitate of NMM-HCl forms because there is no

Chloride to displace.

Result: Recovery of starting materials. This negative control confirms the necessity of the Cl-

leaving group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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